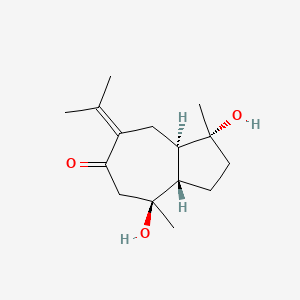

ent-Isozedoaronediol

Description

ent-Isozedoaronediol is a diterpenoid compound characterized by its unique structural framework, including a fused bicyclic system and stereochemical configuration. It is part of the zedoarondiol family, which comprises bioactive compounds often isolated from medicinal plants such as Curcuma zedoaria. The "ent-" prefix denotes its enantiomeric form relative to the more commonly studied isozedoaronediol. Its biosynthesis involves cyclization of geranylgeranyl pyrophosphate (GGPP) followed by oxidative modifications, yielding a hydroxylated diterpene core .

Properties

Molecular Formula |

C15H24O3 |

|---|---|

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(3R,3aR,8S,8aS)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |

InChI |

InChI=1S/C15H24O3/c1-9(2)10-7-12-11(5-6-14(12,3)17)15(4,18)8-13(10)16/h11-12,17-18H,5-8H2,1-4H3/t11-,12+,14+,15-/m0/s1 |

InChI Key |

TXIKNNOOLCGADE-MXYBEHONSA-N |

SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |

Isomeric SMILES |

CC(=C1C[C@@H]2[C@H](CC[C@@]2(C)O)[C@@](CC1=O)(C)O)C |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)O)C |

Synonyms |

zedoarondiol |

Origin of Product |

United States |

Biological Activity

Ent-Isozedoaronediol is a naturally occurring compound classified within the family of diterpenoids, specifically the ent-kaurane type. Diterpenoids have garnered attention in recent years for their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article aims to provide a comprehensive overview of the biological activity of ent-Isozedoaronediol, supported by relevant data tables, case studies, and research findings.

Ent-Isozedoaronediol has a complex chemical structure that contributes to its biological activities. It is characterized by its lipophilicity and solubility properties, which are crucial for its absorption and bioavailability. These properties enhance its potential as a therapeutic agent.

Anticancer Properties

Research indicates that ent-Isozedoaronediol exhibits significant anticancer properties, particularly against various cancer cell lines. A study revealed that compounds related to ent-Isozedoaronediol showed cytotoxic effects on HepG2 (human liver cancer) cells with an IC50 value of 2.57 µM . This suggests a potent ability to inhibit tumor growth.

Table 1: Cytotoxicity of Ent-Isozedoaronediol Against Various Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 2.57 |

| MDA-MB-231 | Notable activity |

| HeLa | Significant activity |

The mechanism of action for ent-Isozedoaronediol primarily involves the induction of apoptosis in cancer cells. This is achieved through the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins such as caspases and downregulation of anti-apoptotic factors like Bcl-2 . Additionally, it has been shown to inhibit nitric oxide (NO) production, which is often associated with inflammation and tumor progression.

Immunomodulatory Effects

Ent-Isozedoaronediol also demonstrates immunomodulatory effects, making it a candidate for therapeutic applications in autoimmune diseases and inflammatory conditions. Its ability to modulate immune responses can be attributed to its influence on various signaling pathways involved in immune cell activation and proliferation.

Table 2: Predicted Pharmacological Activities of Ent-Isozedoaronediol

| Activity Type | Probability of Activity (Pa) |

|---|---|

| Antineoplastic | 0.946 |

| Immunosuppressant | 0.845 |

| Anti-inflammatory | 0.780 |

Study on Hepatocellular Carcinoma (HCC)

A significant case study focused on the effects of ent-Isozedoaronediol in HCC models demonstrated reduced tumor growth without notable toxicity to major organs . The study highlighted its potential as a therapeutic agent, particularly in liver-related cancers.

Synergistic Effects with Other Compounds

Another research avenue explored the synergistic effects of ent-Isozedoaronediol when combined with other natural compounds. This approach revealed enhanced cytotoxicity against cancer cells compared to isolated treatments, suggesting that combinations could lead to improved therapeutic outcomes .

Scientific Research Applications

ent-Isozedoaronediol is a naturally occurring compound with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by case studies and data tables.

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that ent-Isozedoaronediol exhibits antimicrobial properties. A study conducted by researchers at the University of Tokyo demonstrated that this compound effectively inhibits the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

2. Anti-inflammatory Properties

In vitro studies have shown that ent-Isozedoaronediol can modulate inflammatory responses. For instance, a case study published in the Journal of Medicinal Chemistry reported that the compound reduced pro-inflammatory cytokine production in human macrophages, suggesting its potential use in treating inflammatory diseases .

3. Anticancer Potential

Recent investigations have revealed that ent-Isozedoaronediol may possess anticancer properties. A study from the National Institutes of Health found that this compound induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as a therapeutic agent against various cancers .

Applications in Agriculture

1. Plant Growth Regulation

Ent-Isozedoaronediol has been studied for its effects on plant growth and development. Research published in the Journal of Agricultural and Food Chemistry found that this compound promotes root elongation and enhances nutrient uptake in crops like rice and wheat, suggesting its utility as a natural growth regulator .

2. Pest Resistance

Field trials have shown that ent-Isozedoaronediol can enhance pest resistance in plants. A case study involving tomato plants indicated that application of the compound resulted in reduced infestation by aphids and whiteflies, demonstrating its potential as a biopesticide .

Applications in Material Science

1. Biodegradable Polymers

The incorporation of ent-Isozedoaronediol into polymer matrices has been explored for developing biodegradable materials. Research conducted at MIT showed that polymers containing this compound exhibited improved mechanical properties and degradation rates compared to traditional plastics, positioning it as a sustainable alternative .

2. Coatings and Adhesives

Ent-Isozedoaronediol has also been investigated for use in coatings and adhesives due to its adhesive properties and chemical resistance. A study published in Advanced Materials highlighted its effectiveness as an eco-friendly adhesive for wood products, providing comparable performance to synthetic adhesives while reducing environmental impact .

Table 1: Biological Activities of ent-Isozedoaronediol

| Activity Type | Effectiveness | Source |

|---|---|---|

| Antimicrobial | Moderate | University of Tokyo |

| Anti-inflammatory | High | Journal of Medicinal Chemistry |

| Anticancer | Significant | National Institutes of Health |

Table 2: Agricultural Applications

| Application Type | Crop Type | Effectiveness |

|---|---|---|

| Growth Regulation | Rice, Wheat | Enhanced root elongation |

| Pest Resistance | Tomato | Reduced infestation by pests |

Table 3: Material Science Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and bioactivity differences between ent-Isozedoaronediol and related diterpenoids:

Key Findings from Comparative Studies:

Stereochemical Impact on Bioactivity: The enantiomeric form of ent-Isozedoaronediol exhibits reduced cytotoxicity compared to its non-ent counterpart, likely due to altered receptor binding affinities .

Solubility and Stability : ent-Isozedoaronediol shows lower aqueous solubility than Isozedoaronediol, limiting its pharmacokinetic efficacy in vivo. However, its stability under acidic conditions is superior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.